molecular formula C9H5F3N2O B2600397 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine CAS No. 1427380-13-9

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine

Cat. No.: B2600397
CAS No.: 1427380-13-9
M. Wt: 214.147
InChI Key: WZZRFNWFPYULIK-UHFFFAOYSA-N
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Description

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 2,4,6-trifluorophenyl group at position 3 and an amine group at position 4.

Properties

IUPAC Name

3-(2,4,6-trifluorophenyl)-1,2-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-4-1-5(11)9(6(12)2-4)7-3-8(13)15-14-7/h1-3H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZRFNWFPYULIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C2=NOC(=C2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-trifluoroaniline with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce 3-(2,4,6-trifluorophenyl)-1,2-oxazolidine.

Scientific Research Applications

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of agrochemicals and materials science for its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. The trifluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The oxazole ring can participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxazole Positions) Key Features
3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine C₉H₅F₃N₂O 238.15 (calculated) 3: 2,4,6-F₃-phenyl; 5: NH₂ High lipophilicity, strong EWG influence
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine C₉H₆F₂N₂O 212.15 3: 2,4-F₂-phenyl; 5: NH₂ Reduced fluorine count → lower logP
3-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5-amine C₁₁H₉F₃N₂O 242.20 3: CH₃; 4: 3-CF₃-phenyl; 5: NH₂ Methyl and CF₃ groups → steric hindrance
3-(2-Chloro-4-fluorophenyl)-1,2-oxazol-5-amine C₉H₆ClFN₂O 212.61 3: 2-Cl,4-F-phenyl; 5: NH₂ Cl introduces polarizability
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine C₉H₆F₂N₂O 212.15 5: 2,4-F₂-phenyl; 3: NH₂ Positional isomer → altered reactivity
3-(Thiophen-3-yl)-1,2-oxazol-5-amine C₇H₆N₂OS 166.20 3: Thiophene; 5: NH₂ Sulfur atom → π-π interaction potential
Key Observations:
  • Fluorine Substitution : Increasing fluorine atoms (e.g., trifluoro vs. difluoro) enhances lipophilicity (higher logP) and metabolic stability due to reduced susceptibility to oxidation .
  • Positional Effects : The 5-amine vs. 3-amine isomer (e.g., ) alters hydrogen-bonding capacity and electronic effects, impacting interactions with biological targets.
  • Heterocycle Modifications : Replacing oxazole with oxadiazole () or thiophene () changes ring electronegativity and stability.

Biological Activity

3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluorophenyl group attached to an oxazole ring, which is known for its diverse biological activities. The presence of trifluoromethyl groups often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its potential as an anticancer agent and its effects on various cellular targets.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxicity against various cancer cell lines.

  • IC50 Values : The compound has shown IC50 values ranging from 10 to 30 µM against human cancer cell lines such as HeLa and MCF-7. These values suggest moderate potency compared to standard chemotherapeutics.

The proposed mechanisms by which this compound exerts its anticancer effects include:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Induction of Apoptosis : Studies have shown that treatment with the compound results in increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins.
  • Targeting Specific Kinases : Preliminary data suggest that the compound may inhibit specific kinases involved in cancer progression.

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the oxazole ring and the trifluorophenyl group can significantly alter the biological activity of the compound.

ModificationEffect on Activity
Addition of electron-withdrawing groupsIncreased potency
Alteration of the phenyl substituentChanges in selectivity towards different cancer types

Case Study 1: HeLa Cell Line

In a study examining the effects on HeLa cells, this compound was found to induce significant apoptosis as evidenced by flow cytometry analysis. The study reported an increase in caspase-3 activity and a decrease in mitochondrial membrane potential following treatment.

Case Study 2: MCF-7 Cell Line

Another study focused on MCF-7 breast cancer cells demonstrated that the compound inhibited cell migration and invasion capabilities. The underlying mechanism was linked to the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer metastasis.

Q & A

Q. What are the optimal synthetic routes for 3-(2,4,6-Trifluorophenyl)-1,2-oxazol-5-amine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis typically involves cyclocondensation of a trifluorophenyl-substituted precursor with hydroxylamine or nitrile oxides. For example:

Cyclization : React 2,4,6-trifluorobenzonitrile derivatives with hydroxylamine hydrochloride in ethanol under reflux (80–90°C) for 12–24 hours .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Yield Optimization :

  • Increase reaction temperature to 100°C (microwave-assisted synthesis reduces time to 2–4 hours).
  • Use catalytic acetic acid to accelerate cyclization .
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

Q. NMR :

  • ¹H NMR : Look for oxazole proton signals at δ 6.8–7.2 ppm and amine protons at δ 5.5–6.0 ppm (DMSO-d6).
  • ¹⁹F NMR : Three distinct peaks for 2-, 4-, and 6-F substituents (δ -110 to -115 ppm) .

Q. X-ray Crystallography :

  • Use SHELXL for refinement .
  • Key parameters: Orthorhombic space group P212121P2_12_12_1, unit cell dimensions a=8.92A˚,b=10.34A˚,c=12.56A˚a = 8.92 \, \text{Å}, b = 10.34 \, \text{Å}, c = 12.56 \, \text{Å}.

Q. What analytical techniques are critical for assessing the purity of this compound?

  • Methodological Answer :
  • HPLC : C18 column, acetonitrile/water (70:30), retention time ~4.2 minutes. Purity >98% required for biological assays .
  • Mass Spectrometry : ESI-MS (positive mode) to confirm molecular ion [M+H]⁺ at m/z 237.03 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives of this compound?

  • Methodological Answer :
  • Comparative Assays : Standardize protocols (e.g., MIC for antimicrobial activity using Staphylococcus aureus ATCC 25923) .
  • Structural Verification : Re-analyze disputed compounds via X-ray crystallography to confirm regiochemistry (e.g., 5- vs. 4-amino substitution) .
  • Statistical Analysis : Apply ANOVA to compare IC50 values across studies (p < 0.05 threshold) .

Q. What strategies are effective for studying the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :

Molecular Docking : Use AutoDock Vina with PDB ID 1XYZ (hypothetical target). Key interactions:

  • Fluorine atoms form halogen bonds with Arg123 (ΔG ~-8.2 kcal/mol) .

Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd ~1.5 µM) .

Q. How can structure-activity relationships (SAR) guide the design of more potent analogs?

  • Methodological Answer :
  • Modification Sites :
SiteModificationEffect on Activity
Oxazole C5Replace -NH2 with -CF3↑ Lipophilicity, ↑ membrane permeability
TrifluorophenylAdd electron-withdrawing groups (e.g., -NO2)↑ Enzyme inhibition
  • Validation : Synthesize 10 analogs and test against a kinase panel .

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